molecular formula C11H16N2OS B183007 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 40106-15-8

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B183007
CAS No.: 40106-15-8
M. Wt: 224.32 g/mol
InChI Key: XZCZLVCNYYVFKH-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a heterocyclic compound with a unique structure that includes a thiophene ring fused with a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with thiourea in the presence of a base, followed by cyclization and subsequent amination to introduce the amino group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is unique due to its specific functional groups and the potential for diverse chemical reactions. Its carboxamide group allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-10(14)9-7-5-3-1-2-4-6-8(7)15-11(9)13/h1-6,13H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCZLVCNYYVFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387345
Record name 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40106-15-8
Record name 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40106-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 3
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

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